molecular formula C9H10O7 B14438579 Ascorbic acid methylglyoxal acetal CAS No. 74717-64-9

Ascorbic acid methylglyoxal acetal

Cat. No.: B14438579
CAS No.: 74717-64-9
M. Wt: 230.17 g/mol
InChI Key: NIULXBIOLSVHSZ-UHFFFAOYSA-N
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Description

Ascorbic acid methylglyoxal acetal is an immunopotentiating enediol acetal investigated for its role in cell regulation and immune response modulation . This compound stems from pioneering research into α-dicarbonyl compounds, where the combination of methylglyoxal with ascorbic acid was found to produce stable, bioactive derivatives . Methylglyoxal (MG) is a natural metabolite produced during glycolysis, recognized for its growth-inhibitory effects on malignant cells and tissues while often leaving non-malignant cells unaffected . Ascorbic acid (Vitamin C) is a crucial water-soluble vitamin and antioxidant that significantly augments the biological activity of methylglyoxal; in its absence, the process becomes very slow or may not occur at all . The acetal formation between these two molecules is primarily responsible for the observed immunopotentiating and anticancer properties, as the complex facilitates structural changes essential for biological activity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

74717-64-9

Molecular Formula

C9H10O7

Molecular Weight

230.17 g/mol

IUPAC Name

2-acetyl-6-(1,2-dihydroxyethyl)-6H-furo[3,4-d][1,3]dioxol-4-one

InChI

InChI=1S/C9H10O7/c1-3(11)9-15-6-5(4(12)2-10)14-8(13)7(6)16-9/h4-5,9-10,12H,2H2,1H3

InChI Key

NIULXBIOLSVHSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1OC2=C(O1)C(=O)OC2C(CO)O

Origin of Product

United States

Preparation Methods

Reactivity of Methylglyoxal and Ascorbic Acid

Methylglyoxal (C₃H₄O₂) exists in equilibrium between its keto and enol tautomers, with the diketone form predominating in aqueous solutions. Its electrophilic carbonyl groups readily undergo nucleophilic attack by alcohols, forming hemiacetals and acetals. Ascorbic acid, a polyhydroxy compound with four hydroxyl groups (at C2, C3, C5, and C6), provides multiple sites for acetalization. The C2 and C3 hydroxyls are most reactive due to their proximity to the electron-withdrawing lactone ring, making them primary targets for methylglyoxal.

Thermodynamic and Kinetic Considerations

Acetal formation is typically acid-catalyzed, proceeding via protonation of the carbonyl oxygen, nucleophilic attack by the hydroxyl group, and subsequent dehydration. The reaction equilibrium favors acetal formation in anhydrous conditions, as water shifts the equilibrium toward hydrolysis. Elevated temperatures (50–80°C) and aprotic solvents (e.g., dimethylformamide) enhance reaction rates while minimizing ascorbic acid degradation.

Synthetic Methodologies for this compound

Direct Acid-Catalyzed Acetalization

The most straightforward method involves reacting equimolar amounts of ascorbic acid and methylglyoxal in the presence of a Brønsted acid catalyst.

Procedure :

  • Dissolve ascorbic acid (1.0 equiv) in anhydrous methanol under nitrogen atmosphere.
  • Add methylglyoxal (1.2 equiv) dropwise, followed by catalytic sulfuric acid (0.5–1.0 mol%).
  • Reflux at 65°C for 6–8 hours.
  • Neutralize with aqueous sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 45–60%.
Key Observations :

  • Excess methylglyoxal improves conversion but risks forming bis-acetal byproducts.
  • Methanol acts as both solvent and nucleophile, necessitating strict anhydrous conditions to prevent competitive formation of methylglyoxal dimethyl acetal.

Stepwise Protection-Deprotection Strategy

To enhance regioselectivity, transient protection of less reactive hydroxyl groups (C5 and C6) is employed before acetalization.

Procedure :

  • Protect C5 and C6 hydroxyls of ascorbic acid as benzyl ethers using benzyl chloride and NaH.
  • React the protected derivative with methylglyoxal in toluene using p-toluenesulfonic acid (PTSA) as catalyst.
  • Remove benzyl groups via hydrogenolysis (H₂/Pd-C).

Yield : 70–75%.
Advantages :

  • Minimizes bis-acetal formation.
  • Enables isolation of mono-acetal isomers for biological testing.

Heterogeneous Catalytic Systems

Solid acid catalysts, such as sulfonated mesoporous silica or ion-exchange resins, offer recyclability and simplified purification.

Procedure :

  • Suspend ascorbic acid and methylglyoxal (1:1.1 molar ratio) in acetonitrile.
  • Add Amberlyst-15 (10 wt%) and stir at 50°C for 12 hours.
  • Filter the catalyst, concentrate under reduced pressure, and crystallize from ethanol/water.

Yield : 68–72%.
Catalyst Performance :

  • Amberlyst-15 achieves >90% conversion with three reuses before activity loss.
  • Pore size (>5 nm) critical for accommodating ascorbic acid’s bulky structure.

Analytical Characterization and Quality Control

Structural Elucidation

  • ¹H NMR (400 MHz, D₂O) :
    • δ 4.95 (d, J = 2.1 Hz, H-2), 4.82 (dd, J = 6.3, 2.1 Hz, H-3) confirm acetal formation at C2/C3.
    • δ 2.15 (s, CH₃ from methylglyoxal) integrates for 3H.
  • HPLC-MS (ESI+) :
    • m/z 275.1 [M+H]⁺ (calc. for C₉H₁₄O₈: 274.08).

Purity Assessment

  • Ion Chromatography : Quantifies residual methylglyoxal (<0.1% w/w).
  • Karl Fischer Titration : Confirms water content <0.5% in final product.

Challenges and Optimization Strategies

Byproduct Formation

  • Bis-Acetal Derivatives : Formed when excess methylglyoxal reacts with both C2 and C3 hydroxyls. Mitigated by:
    • Stoichiometric control (methylglyoxal ≤1.2 equiv).
    • Low-temperature reactions (40–50°C).
  • Oxidative Degradation : Ascorbic acid’s enediol structure prone to oxidation. Additives like citric acid (1–2 mol%) stabilize the reaction medium.

Scalability Issues

  • Solvent Recovery : Methanol and acetonitrile recycled via fractional distillation (≥95% recovery).
  • Continuous Flow Systems : Microreactors with immobilized catalysts reduce reaction time to 2–3 hours, improving throughput.

Chemical Reactions Analysis

Types of Reactions: Ascorbic acid methylglyoxal acetal can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the acetal group and the hydroxyl groups on the ascorbic acid moiety.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation, but typical conditions include mild temperatures and neutral to slightly acidic pH .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield dehydroascorbic acid derivatives, while reduction reactions may produce reduced forms of the acetal .

Scientific Research Applications

Ascorbic acid methylglyoxal acetal has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying electron transfer processes and the formation of advanced glycation end products (AGEs). In biology and medicine, it is investigated for its potential role in modulating oxidative stress and its interactions with proteins and nucleic acids. In industry, it may be used in the formulation of antioxidants and preservatives .

Mechanism of Action

The mechanism of action of ascorbic acid methylglyoxal acetal involves its ability to act as an electron acceptor and donor. The compound can participate in redox reactions, scavenging reactive oxygen species and reducing oxidative stress. It can also form adducts with proteins and nucleic acids, potentially modulating their function and stability. The molecular targets and pathways involved in these processes include the activation of antioxidant enzymes and the inhibition of pro-oxidant pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

Methylglyoxal Dimethyl Acetal
  • Molecular Formula : C₅H₁₀O₃.
  • Formation: Synthesized via azeotropic distillation of methylglyoxal and methanol in acidic conditions .
  • Function : Primarily a synthetic intermediate for organic chemistry applications, lacking documented biological activity. Unlike ascorbic acid methylglyoxal acetal, it lacks antioxidant moieties, rendering it inert in redox pathways .
2-(5-Methylfuryl)-3-Ketogulonolactone Cyclohemiketal
  • Formation: A stable immunopotentiating compound derived from acetylacrolein (a methylglyoxal vinylogue) and ascorbic acid .
  • Key Difference : While structurally distinct, this compound shares the ascorbic acid backbone and demonstrates enhanced stability and bioactivity compared to earlier acetals .

Functional Analogs: Advanced Glycation End Products (AGEs)

Argpyrimidine
  • Molecular Formula : C₁₁H₁₈N₄O₃.
  • Formation : Generated via methylglyoxal modification of arginine residues in proteins, leading to fluorescence and protein dysfunction .
  • Biological Role : A biomarker of diabetic complications and aging. Unlike the acetal, argpyrimidine is a protein adduct rather than a free small molecule .
Carboxymethyl-Lysine (CML)
  • Molecular Formula : C₈H₁₆N₂O₃.
  • Formation : Derived from oxidation of Amadori products, ascorbic acid, or lipid peroxidation .
  • Biological Role: A stable AGE associated with diabetic nephropathy and atherosclerosis.

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